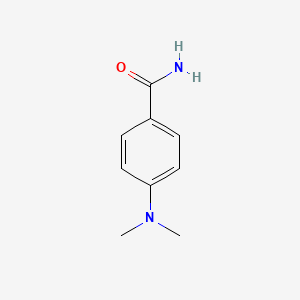

4-(Dimethylamino)benzamide

Overview

Description

4-(Dimethylamino)benzamide (DMABA) is an organic compound that is widely used in scientific research. It is a colorless, water-soluble solid that is often used as a reagent in organic synthesis. DMABA has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. It has also been studied for its potential applications in biochemistry and physiology.

Scientific Research Applications

Anticonvulsant Applications

- Anticonvulsant Screening : N-(substituted)-4-aminobenzamides, including compounds related to 4-(Dimethylamino)benzamide, have shown significant anticonvulsant properties. For instance, Ameltolide® and its analogues are noted for their potency in this area. One study found that analogues like 3,4-diamino-N-(2,6-dimethylphenyl)benzamide demonstrated promising results against pentylenetetrazole-induced seizures in rats (Afolabi & Okolie, 2013).

Nonsteroidal Anti-inflammatory Drugs (NSAIDs)

- NSAID Synthesis and Activity : A study synthesized four compounds derived from 2-aminothiazole and 2-amino-2-thiazoline, including N-(thiazol-2-yl)-3-(N,N-dimethylamino)-benzamide. Some of these compounds exhibited anti-inflammatory activity, showing potential as NSAIDs (Lynch et al., 2006).

Photodecomposition Studies

- Photodecomposition of Carbamates : The photodecomposition of 4-dimethylamino-3,5-xylyl-N-methyl carbamate was studied, with findings suggesting a photo-Fries rearrangement pathway. This study enhances understanding of the environmental impact of such compounds (Silk & Unger, 1973).

Histone Deacetylase Inhibition

- Inhibition of Histone Deacetylase : Research on inhibitors of histone deacetylase, a crucial enzyme in cancer research, found that compounds like 4-(dimethylamino)-N-[7-(hydroxyamino)-7-oxoheptyl]-benzamide affected the growth of human tumor cell lines. This points to potential applications in cancer therapeutics (Remiszewski et al., 2002).

Fluorescence Polarity Probes

- Fluorescence Polarity Probes for Aqueous Solutions : The fluorescence of dialkylaminobenzonitriles, including 4-(N, N‐dimethylamino)benzonitrile, was examined in cyclodextrin solutions. These findings are valuable for understanding complexation and photophysical behavior of such compounds (Cox, Hauptman, & Turro, 1984).

Positron Emission Tomography Imaging

- PET Imaging of Metabotropic Glutamate Receptor : Novel 4-substituted benzamides, including a compound with 4-dimethylamino-benzamide structure, showed potential as ligands for PET imaging of metabotropic glutamate 1 receptors in the brain. This has implications for neuroimaging and neurological disorder research (Fujinaga et al., 2012).

Synthesis and Characterization of Benzamides

- Microwave Assisted Synthesis : A study demonstrated the synthesis of benzamide compounds using microwave-assisted ring opening, highlighting an efficient method for producing derivatives of this compound (Khadse & Chatpalliwar, 2017).

Fluorescent Dyes Based on Cypridina Oxyluciferin

- Fluorescent Property Study : The fluorescent properties of 5-[4-(dimethylamino)phenyl]-2-benzamidopyrazines were studied to understand the acyl substitution effect on Cypridina oxyluciferin analogs. These findings are significant in designing new fluorophores (Hirano et al., 2012).

Imaging Probes for Malignant Melanoma

- PET Molecular Imaging Probes : Research on a positron emission tomography imaging probe, N-(2-(dimethylamino)ethyl)-5-[18F]fluoropicolinamide, demonstrated its effectiveness in detecting primary and metastatic melanomas, providing a new tool for early-stage melanoma diagnosis (Pyo et al., 2020).

Safety and Hazards

Mechanism of Action

Target of Action

The primary target of 4-(Dimethylamino)benzamide is Histone deacetylase 8 . Histone deacetylases are a class of enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This is important for the regulation of gene expression.

Biochemical Analysis

Biochemical Properties

4-(Dimethylamino)benzamide plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. It has been shown to interact with histone deacetylases, which are enzymes involved in the removal of acetyl groups from histone proteins. This interaction can lead to changes in chromatin structure and gene expression. Additionally, this compound has been found to bind to certain proteins, influencing their function and stability .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involved in cell cycle regulation and apoptosis. By modulating the activity of histone deacetylases, this compound can alter gene expression patterns, leading to changes in cellular metabolism and function. This compound has also been shown to affect the expression of genes involved in cell proliferation and differentiation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through direct binding interactions with biomolecules. It acts as an inhibitor of histone deacetylases, leading to the accumulation of acetylated histones and subsequent changes in gene expression. This inhibition can result in the activation or repression of specific genes, depending on the cellular context. Additionally, this compound may interact with other proteins, influencing their activity and stability .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound is relatively stable under standard laboratory conditions, but its degradation can occur over extended periods. Long-term exposure to this compound has been associated with sustained changes in cellular function, including alterations in gene expression and metabolic activity. These effects are often dependent on the concentration and duration of exposure .

Dosage Effects in Animal Models

Studies in animal models have demonstrated that the effects of this compound vary with different dosages. At lower doses, the compound can modulate gene expression and cellular function without causing significant toxicity. At higher doses, this compound may induce adverse effects, including cytotoxicity and disruption of normal cellular processes. These threshold effects highlight the importance of careful dosage optimization in experimental settings .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. It is metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites. These metabolic transformations can influence the compound’s activity and stability, as well as its effects on metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, influencing its overall activity and function. The transport and distribution of this compound are critical factors in determining its efficacy and potential side effects .

properties

IUPAC Name |

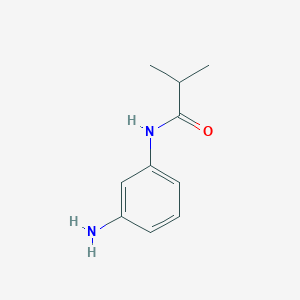

4-(dimethylamino)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-11(2)8-5-3-7(4-6-8)9(10)12/h3-6H,1-2H3,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWIDZTRKSULSGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10344381 | |

| Record name | 4-(dimethylamino)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10344381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6083-47-2 | |

| Record name | 4-(dimethylamino)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10344381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(dimethylamino)benzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 4-(Dimethylamino)benzamide function as a fluorescent chemosensor for divalent zinc?

A1: this compound can be incorporated into peptide-based chemosensors designed to detect divalent zinc. These sensors are modeled after zinc finger domains. The this compound acts as a fluorescent reporter group, meaning its fluorescence intensity changes upon zinc binding to the peptide. This change occurs because zinc binding alters the conformation of the peptide, impacting the environment surrounding the this compound and thus its fluorescent properties. []

Q2: Does the structure of this compound influence its metal binding capabilities?

A2: Yes, the structure of this compound derivatives significantly impacts their metal binding affinity and fluorescence response. For instance, when incorporated into ionophores, the specific atom of the amide group (nitrogen vs. oxygen) involved in metal chelation dictates the fluorescence response. Calcium, preferentially binding to the nitrogen, causes fluorescence quenching. In contrast, copper(II), interacting with the carbonyl oxygen, enhances short-wavelength emission while quenching the twisted intramolecular charge-transfer (TICT) emission. This difference arises from how each metal ion affects the conjugation and energy levels within the molecule. []

Q3: Beyond zinc, can this compound-based compounds interact with other biological targets?

A3: Yes, research has shown that a derivative of this compound, named NDB (N-Benzyl-N-(3-(tert-butyl)-4-hydroxyphenyl)-2,6-dichloro-4-(dimethylamino) benzamide), acts as a selective antagonist of the Farnesoid X receptor α (FXRα). Instead of the typical agonist-induced coactivator binding, NDB binding to FXRα promotes the formation of a FXRα homodimer. This dimerization, stabilized by interactions with NDB, ultimately leads to the inhibition of FXR/RXR heterodimerization, a key step in FXRα's normal signaling pathway. [, , ]

Q4: Have computational methods been used to study this compound derivatives and their interactions?

A4: Yes, computational chemistry techniques, including molecular dynamics simulations and binding free energy calculations, have been employed to investigate the interaction between NDB and FXRα. These studies revealed that NDB binding enhances FXRα dimerization, and conversely, dimer formation strengthens NDB binding. Computational analysis further pinpointed crucial residues involved in NDB binding and dimer stabilization. This information is valuable for designing novel FXRα modulators. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Benzyl-5-(2-chloro-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B1268778.png)